molecular formula C15H17F2N3O3 B10974432 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide

Cat. No.: B10974432
M. Wt: 325.31 g/mol
InChI Key: JJYHRFGSWKSDAB-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy, ethoxy, and pyrazolyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethyl ethers or related reagents under controlled conditions.

    Coupling reactions: The final step involves coupling the pyrazole derivative with the benzamide core, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide
  • 4-(difluoromethoxy)-N-(1H-pyrazol-4-yl)-3-ethoxybenzamide

Uniqueness

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-ethoxybenzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H17F2N3O3

Molecular Weight

325.31 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(1,5-dimethylpyrazol-4-yl)-3-ethoxybenzamide

InChI

InChI=1S/C15H17F2N3O3/c1-4-22-13-7-10(5-6-12(13)23-15(16)17)14(21)19-11-8-18-20(3)9(11)2/h5-8,15H,4H2,1-3H3,(H,19,21)

InChI Key

JJYHRFGSWKSDAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2)C)C)OC(F)F

Origin of Product

United States

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